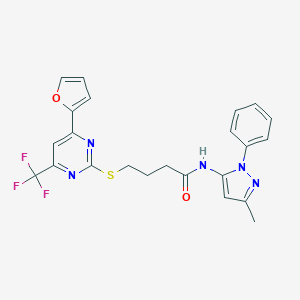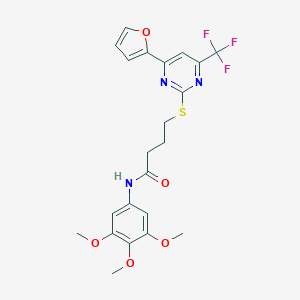
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzothiophene core, a cyano group, and a pyrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions can be employed to form the benzothiophene core.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions.
Formation of the Pyrazole Moiety: Pyrazole rings are often synthesized through condensation reactions involving hydrazines and 1,3-diketones.
Coupling Reactions: The final step involves coupling the benzothiophene core with the pyrazole moiety under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like recrystallization, chromatography, or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiophene core or the pyrazole ring.
Reduction: Reduction reactions could target the nitro group on the pyrazole moiety.
Substitution: Various substitution reactions can occur, especially at positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could convert nitro groups to amines.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(5-methyl-1H-pyrazol-1-yl)butanamide: Lacks the nitro group.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-4-(3-nitro-1H-pyrazol-1-yl)butanamide: Different position of the nitro group.
Uniqueness
The presence of both the cyano and nitro groups in N-(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE may confer unique electronic properties, making it particularly interesting for applications in material science and medicinal chemistry.
Propiedades
Fórmula molecular |
C17H19N5O3S |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C17H19N5O3S/c1-11-9-15(22(24)25)20-21(11)8-4-7-16(23)19-17-13(10-18)12-5-2-3-6-14(12)26-17/h9H,2-8H2,1H3,(H,19,23) |
Clave InChI |
URJJPWBUILNXJW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=NN1CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1H-inden-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B318329.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-fluorobenzyl)acetamide](/img/structure/B318331.png)
![N-cycloheptyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B318332.png)
![N-cyclohexyl-2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-methylacetamide](/img/structure/B318334.png)
![2-{[4-(3,4-DIMETHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(2-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE](/img/structure/B318337.png)
![5,7-dimethyl-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B318339.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B318341.png)
![N-(2-ethylphenyl)-4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}butanamide](/img/structure/B318343.png)

![4-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B318345.png)

![N-(2H-1,3-BENZODIOXOL-5-YL)-4-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}BUTANAMIDE](/img/structure/B318348.png)
![4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B318349.png)
![N-(3-acetylphenyl)-4-{[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}butanamide](/img/structure/B318350.png)
